![molecular formula C12H12FN3O2S B2545609 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1340811-03-1](/img/structure/B2545609.png)
2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorinated aromatic ring and a pyridine moiety, which are connected through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets. Notably, it has been investigated for its role as a TRPV1 antagonist , which is significant in pain management.
TRPV1 Antagonism
Research indicates that derivatives of pyridine compounds, including 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide, exhibit potent antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1). This receptor is involved in the sensation of pain and heat. In a study involving a series of pyridine derivatives, one compound demonstrated strong analgesic properties in vivo, effectively blocking capsaicin-induced responses .
Pharmacological Studies
The pharmacological profile of this compound suggests its utility in treating conditions associated with pain and inflammation.
Analgesic Activity
In animal models, compounds similar to this compound have shown effectiveness in reducing pain responses. The compound's ability to inhibit TRPV1 has been linked to significant analgesic effects observed during formalin tests in mice .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorine atom and the sulfonamide group are essential for enhancing its activity against biological targets.
Structural Feature | Impact on Activity |
---|---|
Fluorine Substitution | Increases binding affinity to TRPV1 |
Sulfonamide Group | Enhances solubility and bioavailability |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, often involving nucleophilic substitution reactions that introduce the fluorine atom at the meta position of the aromatic ring . This synthetic versatility allows for the generation of various derivatives that may exhibit improved efficacy or reduced side effects.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
- 2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide
- 2-[(3-Bromo-4-methylphenyl)amino]pyridine-3-sulfonamide
- 2-[(3-Iodo-4-methylphenyl)amino]pyridine-3-sulfonamide
Comparison: Compared to its analogs, 2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
Biological Activity
2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide, a sulfonamide compound characterized by a fluorinated aromatic ring and a pyridine moiety, has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H12FN3O2S
- Molecular Weight : 281.31 g/mol
- CAS Number : 1340811-03-1
The compound is synthesized through the reaction of 3-fluoro-4-methylaniline with pyridine-3-sulfonyl chloride, typically in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction .
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, inhibiting enzyme activity by binding to active sites. This inhibition can lead to various biological effects depending on the targeted enzymes.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The mechanism involves inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria. This inhibition can lead to bacterial growth suppression.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation:
- Cell Lines Tested : HeLa, A549, PC-3
- IC50 Values : Reported in the low micromolar range, indicating effective cytotoxicity against these cancer cells .
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives of this compound can reduce inflammation markers and inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the presence of the fluorine atom in this compound enhances its lipophilicity and stability, potentially increasing its biological efficacy compared to analogs such as:
Compound | Structure | Biological Activity |
---|---|---|
2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide | Chloro | Moderate antimicrobial activity |
2-[(3-Bromo-4-methylphenyl)amino]pyridine-3-sulfonamide | Bromo | Lower anticancer efficacy |
2-[(3-Iodo-4-methylphenyl)amino]pyridine-3-sulfonamide | Iodo | Reduced stability |
Case Studies and Research Findings
- Anticancer Study : In a recent study, this compound was shown to induce apoptosis in cancer cells via cell cycle arrest at the G2/M phase. Docking simulations indicated binding to key receptors involved in tumor growth regulation .
- Inflammation Model : A model using LPS-stimulated macrophages demonstrated that this compound significantly reduced TNF-alpha release, suggesting its utility in treating inflammatory diseases .
Properties
IUPAC Name |
2-(3-fluoro-4-methylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-4-5-9(7-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJZWHDDNEGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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